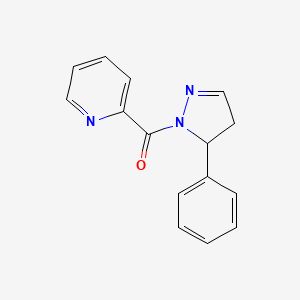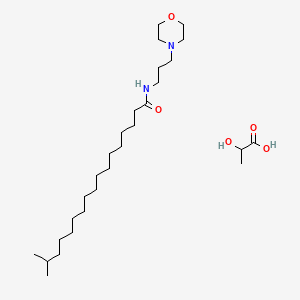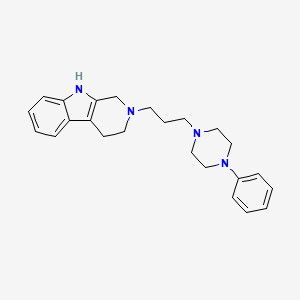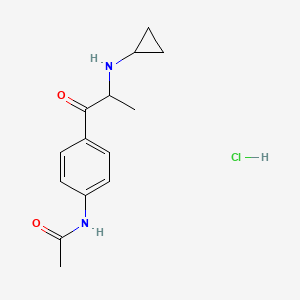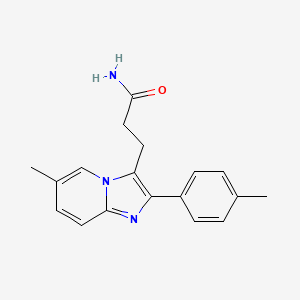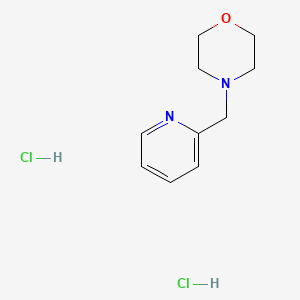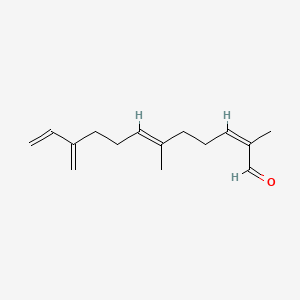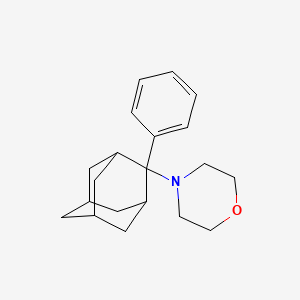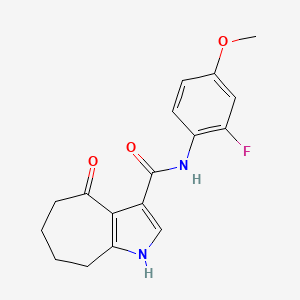
Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- involves multiple steps, typically starting with the preparation of the cyclohepta(b)pyrrole core This can be achieved through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohepta(b)pyrrole-3-carboxamide derivatives: These compounds share the same core structure but differ in their substituents.
Fluorinated heterocycles: These compounds contain fluorine atoms and heterocyclic rings, similar to the target compound.
Methoxy-substituted heterocycles: These compounds contain methoxy groups and heterocyclic rings.
Uniqueness
Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- is unique due to its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
168272-59-1 |
|---|---|
Fórmula molecular |
C17H17FN2O3 |
Peso molecular |
316.33 g/mol |
Nombre IUPAC |
N-(2-fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxamide |
InChI |
InChI=1S/C17H17FN2O3/c1-23-10-6-7-13(12(18)8-10)20-17(22)11-9-19-14-4-2-3-5-15(21)16(11)14/h6-9,19H,2-5H2,1H3,(H,20,22) |
Clave InChI |
OVIGGAOMLUKHDD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCCC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


